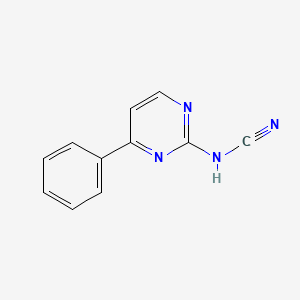
5-(chloromethyl)-1-(3-fluorophenyl)-1H-1,2,3-triazole
Vue d'ensemble
Description
5-(Chloromethyl)-1-(3-fluorophenyl)-1H-1,2,3-triazole, also known as CMF-T, is a small molecule compound that has been used in a variety of scientific research applications. It is a heterocyclic compound that contains both aryl and alkyl groups, and it has been found to have a range of biochemical and physiological effects.
Applications De Recherche Scientifique
Molecular Interaction Studies
Research into 1,2,4-triazole derivatives, including compounds structurally related to 5-(chloromethyl)-1-(3-fluorophenyl)-1H-1,2,3-triazole, has provided significant insights into their potential applications, particularly in understanding molecular interactions. For instance, Shukla et al. (2014) synthesized biologically active 1,2,4-triazole derivatives to study their crystal structures, revealing various intermolecular interactions such as C–H⋯O, C–H⋯π, and lp⋯π interactions. This research, supported by Hirshfeld surface analysis and quantum mechanical calculations, offers a deeper understanding of the structural characteristics and interaction potential of triazole compounds, which could be instrumental in designing new molecules with desired properties (Shukla et al., 2014).
Synthesis and Structural Analysis
Another area of application involves the synthesis and structural characterization of triazole compounds. Kariuki, Abdel-Wahab, and El‐Hiti (2021) reported on the synthesis of isostructural compounds featuring the triazole ring, highlighting their methodological approaches and structural outcomes. This research contributes to the development of novel triazole-based compounds with potential applications in various fields, including material science and drug development (Kariuki et al., 2021).
Chemical Modification and Biological Activity
The triazole ring serves as a core structure for further chemical modifications, leading to the creation of compounds with significant biological activities. Rezki et al. (2017) explored the synthesis of 1,2,3-triazole derivatives with fluorinated moieties and lipophilic side chains, assessing their antimicrobial potency against various bacterial and fungal strains. This study underscores the versatility of triazole compounds in generating biologically active agents with potential therapeutic applications (Rezki et al., 2017).
Antimicrobial and Anticancer Properties
The structural diversity of 1,2,4-triazole derivatives allows for the exploration of their antimicrobial and anticancer properties. Holla et al. (2001) synthesized a series of triazolo[3,4-b]-1,3,4-thiadiazines with 2,4-dichloro-5-fluorophenyl moieties, demonstrating significant antibacterial and anticancer activities. This research highlights the potential of triazole-based compounds in developing new treatments for infectious diseases and cancer (Holla et al., 2001).
Propriétés
IUPAC Name |
5-(chloromethyl)-1-(3-fluorophenyl)triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClFN3/c10-5-9-6-12-13-14(9)8-3-1-2-7(11)4-8/h1-4,6H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIKDZAHOGPQLEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)N2C(=CN=N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(chloromethyl)-1-(3-fluorophenyl)-1H-1,2,3-triazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-methyl-N-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)glycine](/img/structure/B1426590.png)
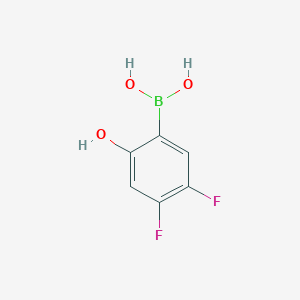
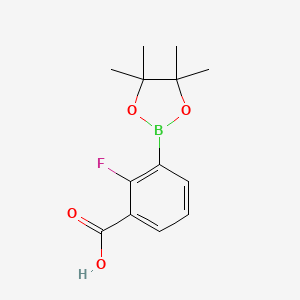
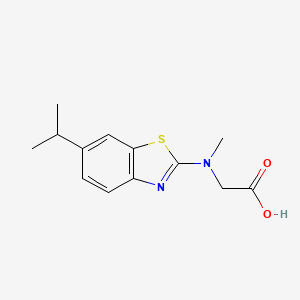
![[1,2,4]Triazolo[4,3-A]pyridin-6-amine hydrochloride](/img/structure/B1426597.png)
![4-Methyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile](/img/structure/B1426598.png)
![2-{[(5-Methyl-1,3-thiazol-2-yl)methyl]-amino}ethanol dihydrochloride](/img/structure/B1426600.png)
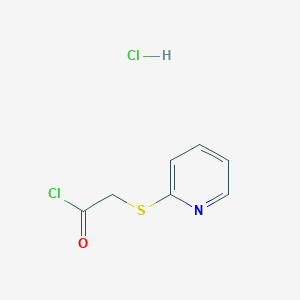
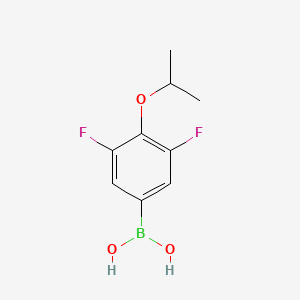
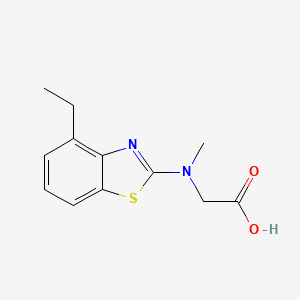
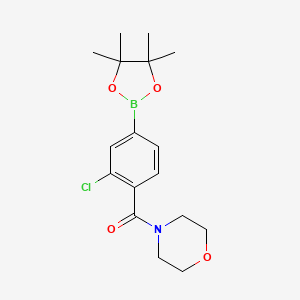

![2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]-N-(4-methylphenyl)acetamide](/img/structure/B1426610.png)
